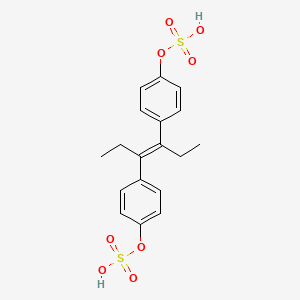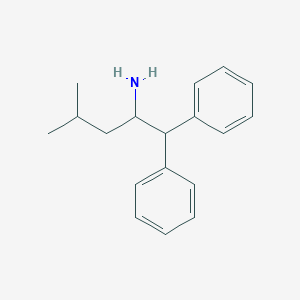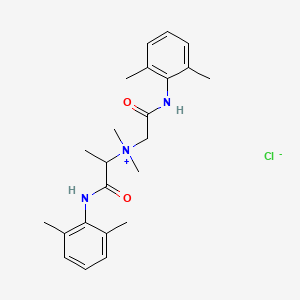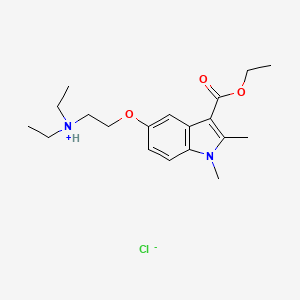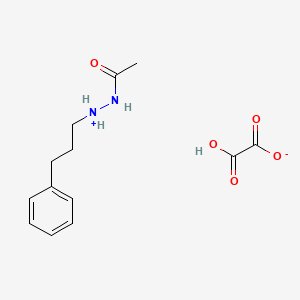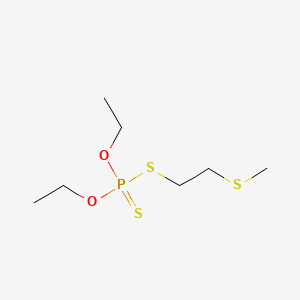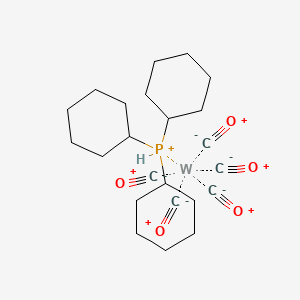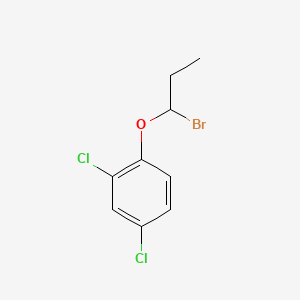
1-(1-Bromopropoxy)-2,4-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromopropoxy)-2,4-dichlorobenzene is an organic compound characterized by the presence of a bromopropoxy group attached to a dichlorobenzene ring
Méthodes De Préparation
The synthesis of 1-(1-Bromopropoxy)-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorophenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(1-Bromopropoxy)-2,4-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromopropoxy group or the aromatic ring. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Bromopropoxy)-2,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Bromopropoxy)-2,4-dichlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropoxy group can participate in binding interactions, while the dichlorobenzene ring may influence the compound’s overall reactivity and stability. Detailed pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
1-(1-Bromopropoxy)-2,4-dichlorobenzene can be compared with other similar compounds, such as:
1-(1-Bromopropoxy)-2-chlorobenzene: Lacks one chlorine atom, which may affect its reactivity and applications.
1-(1-Bromopropoxy)-4-chlorobenzene: The position of the chlorine atom differs, leading to variations in chemical behavior.
1-(1-Bromopropoxy)-2,4,6-trichlorobenzene: Contains an additional chlorine atom, potentially altering its properties and uses. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and physical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Propriétés
Formule moléculaire |
C9H9BrCl2O |
|---|---|
Poids moléculaire |
283.97 g/mol |
Nom IUPAC |
1-(1-bromopropoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2O/c1-2-9(10)13-8-4-3-6(11)5-7(8)12/h3-5,9H,2H2,1H3 |
Clé InChI |
MMIRTJDSIOLELW-UHFFFAOYSA-N |
SMILES canonique |
CCC(OC1=C(C=C(C=C1)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


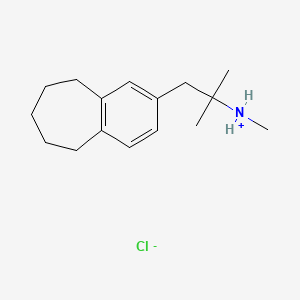
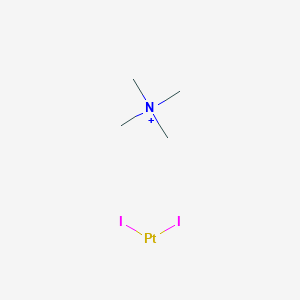

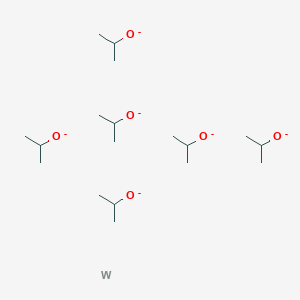
![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
